REACTION_CXSMILES
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C[O:2][C:3](=O)[C:4]1[CH:9]=[CH:8][C:7]([Br:10])=[C:6]([OH:11])[CH:5]=1.CC(C[AlH]CC(C)C)C>ClCCl.C1(C)C=CC=CC=1>[Br:10][C:7]1[CH:8]=[CH:9][C:4]([CH2:3][OH:2])=[CH:5][C:6]=1[OH:11]
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Name
|
|
Quantity
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6.97 g
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Type
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reactant
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Smiles
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COC(C1=CC(=C(C=C1)Br)O)=O
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Name
|
|
Quantity
|
360 mL
|
Type
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solvent
|
Smiles
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ClCCl
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Name
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resultant mixture
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
|
|
Type
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CUSTOM
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Details
|
stirred for 2.75 h
|
Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
After this time, the reaction mixture was quenched by the addition of saturated aqueous sodium potassium tartrate (600 mL) and saturated aqueous ammonium chloride (100 mL)
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Type
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STIRRING
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Details
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The resultant biphasic mixture was stirred vigorously for 2 h
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Duration
|
2 h
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Type
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EXTRACTION
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Details
|
extracted with dichloromethane (3×)
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic layers were dried over Na2SO4
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Type
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FILTRATION
|
Details
|
filtered
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |